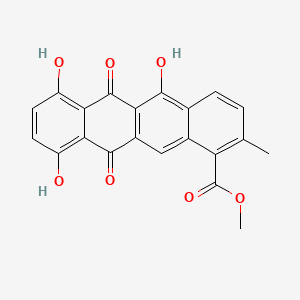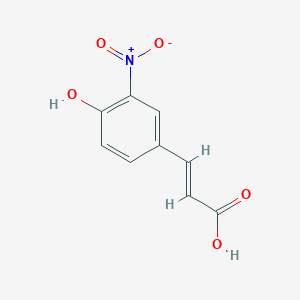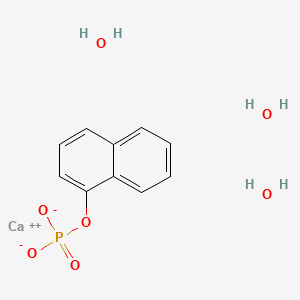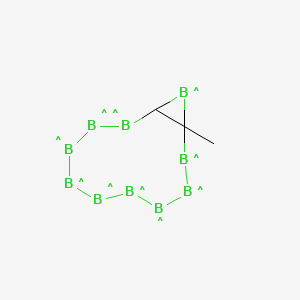
1-Methyl-o-carborane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-o-carborane is a derivative of ortho-carborane, a class of boron-containing compounds known for their unique three-dimensional aromaticity and stability These compounds consist of a cage structure with two carbon atoms and ten boron atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-o-carborane can be synthesized through various methods. One common approach involves the reaction of ortho-carborane with methylating agents under controlled conditions. For instance, the reaction of ortho-carborane with methyl iodide in the presence of a strong base like potassium hydroxide can yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar methylation reactions. The process requires precise control of reaction conditions, including temperature, pressure, and the use of appropriate catalysts to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-o-carborane undergoes various chemical reactions, including:
Substitution Reactions: The methyl group can be substituted with other functional groups using reagents like halogens or organometallic compounds.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Addition Reactions: It can participate in addition reactions with alkenes, alkynes, and other unsaturated compounds.
Common Reagents and Conditions:
Substitution Reactions: Halogens (e.g., chlorine, bromine) and organometallic reagents (e.g., Grignard reagents) are commonly used.
Oxidation Reactions: Strong oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed:
Substitution Reactions: Various substituted carborane derivatives depending on the reagent used.
Oxidation and Reduction Reactions: Oxidized or reduced forms of this compound with altered functional groups.
Scientific Research Applications
1-Methyl-o-carborane has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Methyl-o-carborane largely depends on its application. In BNCT, for example, the compound targets cancer cells and releases high-energy particles upon neutron capture, leading to cell destruction . The molecular targets and pathways involved include the selective uptake of boron-containing compounds by cancer cells and the subsequent nuclear reactions that occur upon neutron irradiation .
Comparison with Similar Compounds
Ortho-carborane: The parent compound with no methyl substitution.
Meta-carborane and Para-carborane: Isomers with different arrangements of carbon atoms in the cage structure.
1,2-Dimethyl-o-carborane: A derivative with two methyl groups attached to the carborane cage.
Uniqueness of 1-Methyl-o-carborane: The presence of the methyl group can enhance its stability and modify its interaction with other molecules, making it a valuable compound in various fields of research and industry .
Properties
InChI |
InChI=1S/C3H4B10/c1-3-2(4-3)5-7-9-11-13-12-10-8-6-3/h2H,1H3 |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAKBOYWEIQDJFI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B]1[B][B][B][B]C2[B]C2([B][B][B][B]1)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4B10 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16872-10-9 |
Source


|
| Record name | 1-Methyl-1,2-dicarbadodecaborane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![propan-2-yl (2S)-3-methyl-2-[[(2S)-3-methyl-1-oxo-1-propan-2-yloxybutan-2-yl]carbamoylamino]butanoate](/img/structure/B579658.png)
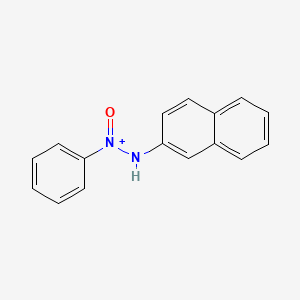
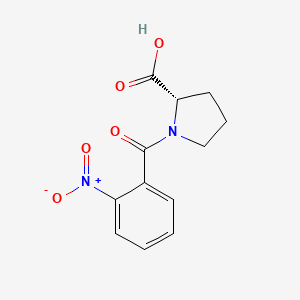
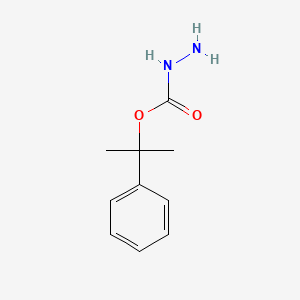
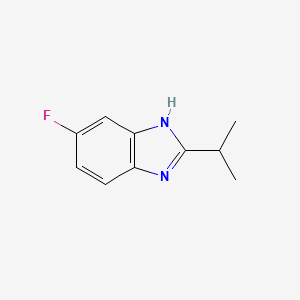

![(2R,6R)-2-methyl-3-methylidene-6-[(1S,3R,8R,11S,12S,15R,16R)-7,7,12,16-tetramethyl-6-oxo-15-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]heptanoic acid](/img/structure/B579668.png)
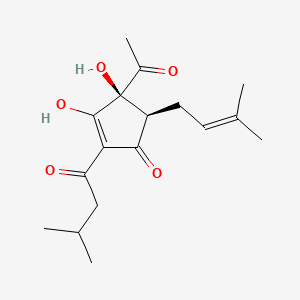
![1H-Pyrimido[4,5-b][1,4]benzodiazepine-2,4,6(3H)-trione, 5,11-dihydro-1,3-dimethyl-](/img/new.no-structure.jpg)
